2-(Bromomethyl)-6-phenylbenzo[d]thiazole
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Overview
Description
2-(Bromomethyl)-6-phenylbenzo[d]thiazole is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-phenylbenzo[d]thiazole typically involves the bromination of a precursor compound. One common method is the bromination of 6-phenylbenzo[d]thiazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-6-phenylbenzo[d]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding thioether.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include various substituted benzothiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thioethers.
Scientific Research Applications
2-(Bromomethyl)-6-phenylbenzo[d]thiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial compounds.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-6-phenylbenzo[d]thiazole depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors. For example, it can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved vary depending on the specific biological system and target.
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)benzothiazole: Lacks the phenyl group, making it less hydrophobic and potentially less active in certain applications.
6-Phenylbenzo[d]thiazole: Lacks the bromomethyl group, reducing its reactivity in substitution reactions.
2-(Chloromethyl)-6-phenylbenzo[d]thiazole: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Uniqueness
2-(Bromomethyl)-6-phenylbenzo[d]thiazole is unique due to the presence of both the bromomethyl and phenyl groups, which confer specific chemical reactivity and biological activity. The bromomethyl group allows for versatile substitution reactions, while the phenyl group enhances hydrophobic interactions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C14H10BrNS |
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Molecular Weight |
304.21 g/mol |
IUPAC Name |
2-(bromomethyl)-6-phenyl-1,3-benzothiazole |
InChI |
InChI=1S/C14H10BrNS/c15-9-14-16-12-7-6-11(8-13(12)17-14)10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
FTCOBSPKLDFRMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(S3)CBr |
Origin of Product |
United States |
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